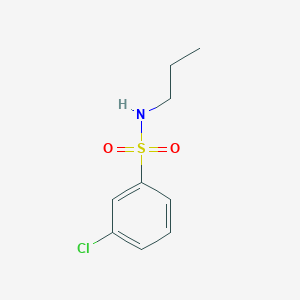

3-chloro-N-propylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₂ClNO₂S and a molecular weight of 233.72 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and a propyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 3-chlorobenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Sulfonation: 3-chlorobenzenesulfonyl chloride reacts with propylamine in the presence of a base such as triethylamine or pyridine.

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

General Reactions of Sulfonamides

Sulfonamides, including compounds like 3-chloro-N-propylbenzene-1-sulfonamide and 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide, are known for their diverse chemical reactivity. These compounds can undergo a variety of reactions, which include oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

Sulfonamides can be oxidized to form sulfonic acids. Oxidizing agents like potassium permanganate (KMnO4

) are commonly used to achieve this transformation.

R−SO2NH2KMnO4R−SO3H

Reduction Reactions

The sulfonamide group can be reduced to an amine under appropriate conditions. Reducing agents like lithium aluminum hydride (LiAlH4) are often employed for this purpose.

R−SO2NH2LiAlH4R−NH2

Nucleophilic Substitution Reactions

The chlorine substituent on the benzene ring can be displaced by nucleophiles. Sodium azide (NaN3) can be used to introduce an azide group at the position of the chlorine atom.

R−ClNaN3R−N3

रिएक्शन विथ Acids and Bases

Sulfonamides can react with strong acids or bases, potentially leading to hydrolysis of the sulfonamide group. The reaction with bases may occur as follows:

R−SO2NH2+NaOH→R−SO2NNa+H2O

Carbonylative Coupling Reactions

Sulfonamides can participate in carbonylative coupling reactions to form N-acylsulfonamides. This involves the insertion of carbon monoxide (CO) into the sulfonamide bond, typically catalyzed by palladium(0) complexes .

Sulfur-Phenolate Exchange (SuPhenEx)

Sulfonamides can be synthesized at room temperature using a sulfur-phenolate exchange reaction, employing 4-nitrophenyl benzylsulfonate as a starting material .

Inhibition of Enzymes

Sulfonamides can act as enzyme inhibitors by mimicking natural substrates and blocking substrate-binding sites or altering enzyme conformation. This mechanism is crucial in their biological applications, particularly as antibacterial agents. For example, they can inhibit carbonic anhydrase activity by competitive binding at the enzyme's active site.

Reductive Coupling of Aryl Sulfinates and Nitroarenes

Aryl sulfonamides can be assembled through the reductive coupling of aryl sulfinates and nitroarenes . This method involves a 2-electron reduction of the nitroarene to a nitroso monomer, followed by electrophilic interception by a sodium aryl sulfinate nucleophile .

Impact of Substituents on Activity

The activity of benzenesulfonamide analogues can be significantly influenced by substituents on the benzene moiety. Research has demonstrated that the presence and position of substituents such as methoxy and chlorine groups are critical for inhibitory activity against targets like the NLRP3 inflammasome .

Data Table: Examples of Sulfonamide Reactions

| Reaction Type | Reagents | Conditions | Product(s) |

|---|---|---|---|

| Oxidation | $$ | ||

| KMnO_4$$ | Varies depending on specific substrate | Sulfonic acid | |

| Reduction | $$ | ||

| LiAlH_4$$ | Typically anhydrous conditions | Amine | |

| Nucleophilic Substitution | $$ | ||

| NaN_3$$ | Polar solvent | Azide | |

| Hydrolysis | Strong Acid or Base | Aqueous solution, heating if necessary | Products of sulfonamide bond cleavage |

| Carbonylative Coupling | CO, Palladium(0) catalyst | Acetonitrile solution, 40 °C | N-Acylsulfonamide |

| Sulfur-Phenolate Exchange | 4-nitrophenyl benzylsulfonate | Room temperature | Sulfonamide |

| Reductive Coupling | Aryl sulfinates, Nitroarenes | Sodium bisulfite, Tin(II) chloride, DMSO, 60 °C | Aryl sulfonamide |

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including 3-chloro-N-propylbenzene-1-sulfonamide. Research indicates that modifications in the sulfonamide structure can enhance antiviral activity against viruses such as SARS-CoV-2. For instance, the introduction of electron-withdrawing groups has been shown to improve potency in antiviral assays .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound No | Inhibition (%) at 1 μM |

|---|---|

| 1 | <10 |

| 2 | <10 |

| 3 | <10 |

| 4 | 95 |

| 5 | 55 |

This table summarizes the inhibition percentages for various compounds tested against viral strains, indicating that structural modifications can significantly impact efficacy.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are important therapeutic targets for conditions such as glaucoma and obesity. The design of new sulfonamide compounds, including this compound, has led to the development of selective inhibitors for specific CA isoforms .

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound No | CA IX IC50 (nM) | CA II IC50 (μM) |

|---|---|---|

| A | 10.93 | 1.55 |

| B | 25.06 | 3.92 |

This data illustrates the selectivity of certain sulfonamide derivatives towards specific carbonic anhydrase isoforms, which is crucial for minimizing side effects and enhancing therapeutic efficacy.

Drug Design and Development

The structural characteristics of this compound make it a candidate for further exploration in drug design. The compound's ability to act as a dual inhibitor of cholecystokinin receptors (CCK1 and CCK2) suggests potential applications in treating gastrointestinal disorders . The simultaneous modulation of both receptors could lead to more effective therapeutic strategies compared to selective antagonists.

Case Studies and Experimental Findings

Several experimental studies have examined the biological activities of sulfonamides similar to this compound:

- Antiviral Studies : A study demonstrated that modifications to the sulfonamide structure led to enhanced antiviral activity against SARS-CoV-2, with specific derivatives showing up to 95% inhibition at certain concentrations .

- Enzyme Selectivity : Another research effort focused on synthesizing new sulfonamides with improved selectivity for carbonic anhydrase isoforms implicated in various diseases. These compounds exhibited significant enzyme inhibition with low toxicity profiles .

Mécanisme D'action

The mechanism of action of 3-chloro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chlorobenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.

N-propylbenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity.

4-chloro-N-propylbenzene-1-sulfonamide: Chlorine atom is positioned differently, altering its chemical properties.

Uniqueness

3-chloro-N-propylbenzene-1-sulfonamide is unique due to the presence of both the chlorine atom and the propyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-Chloro-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C10H12ClN1O2S

- Molecular Weight : 239.73 g/mol

The sulfonamide group is critical for its biological activity, allowing it to interact with various molecular targets.

The mechanism of action for this compound involves its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts metabolic pathways, leading to various biological effects. Key points include:

- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity and impacting metabolic processes.

- Target Pathways : The exact pathways affected depend on the specific biological context, but studies have indicated potential interactions with carbonic anhydrases and other enzyme systems .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound. It has been studied for its effectiveness against various bacterial strains. Notable findings include:

- Inhibition of Bacterial Growth : The compound has demonstrated bactericidal activity against certain pathogens, making it a candidate for further development in antibiotic therapies .

- Comparison with Standard Treatments : In some studies, it showed comparable or superior efficacy to existing antibiotics, suggesting a potential role in treating resistant infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects :

- Caspase-1 Inhibition : Research indicates that it may influence the NLRP3 inflammasome pathway, which is critical in inflammatory responses. This suggests a role in modulating inflammation-related conditions .

- Potential Therapeutic Applications : The anti-inflammatory properties could be beneficial in treating diseases characterized by excessive inflammation, such as autoimmune disorders.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

3-chloro-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAAAUORLGFQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.